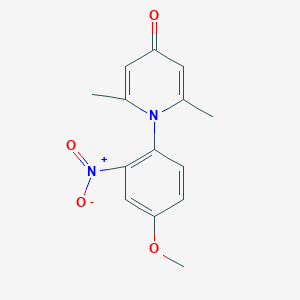![molecular formula C18H28N2O B256712 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as TDBPPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields such as medicine, biotechnology, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to a change in the fluorescence properties of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, which can be used for the detection of biomolecules.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. However, it is important to note that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is also highly stable and can be stored for long periods without degradation. However, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has some limitations. It has a low quantum yield, which limits its sensitivity for the detection of biomolecules. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has a low solubility in water, which can limit its applications in aqueous environments.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide. One potential direction is the development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide-based sensors for the detection of biomolecules in vivo. Another direction is the synthesis of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide derivatives with improved properties such as higher quantum yield and solubility. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be synthesized through a simple reaction between 4-tert-butylphenylacetic acid and N,N-dimethylpropylenediamine. The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography. The purity of the product can be confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
Propiedades
Nombre del producto |
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide |
|---|---|
Fórmula molecular |
C18H28N2O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+ |
Clave InChI |
GIUAEVKRLUBRSQ-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)


![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)